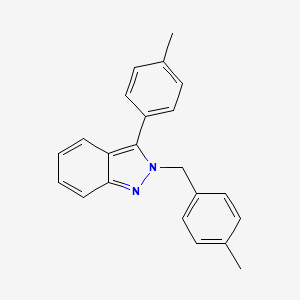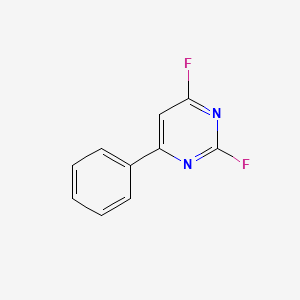
2,4-Difluoro-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of fluorine atoms at positions 2 and 4, along with a phenyl group at position 6, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-phenylpyrimidine typically involves the use of halogenated pyrimidine precursors. One common method is the nucleophilic substitution reaction of 2,4-dichloro-6-phenylpyrimidine with fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions. The reaction is usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity. The choice of reagents, solvents, and catalysts is crucial to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: It can undergo coupling reactions with boronic acids or organometallic reagents under Suzuki-Miyaura or Stille coupling conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate (K₂CO₃)) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2,4-Difluoro-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound finds applications in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design. The phenyl group contributes to hydrophobic interactions with target proteins, further enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: A precursor in the synthesis of 2,4-Difluoro-6-phenylpyrimidine.
2,4-Difluoro-6-methylpyrimidine: Similar structure but with a methyl group instead of a phenyl group.
2,4-Difluoro-5-phenylpyrimidine: Similar structure with the phenyl group at position 5 instead of 6.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms and the phenyl group, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in various synthetic and industrial processes .
Properties
Molecular Formula |
C10H6F2N2 |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
2,4-difluoro-6-phenylpyrimidine |
InChI |
InChI=1S/C10H6F2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
ZCHHTEOFXSGDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


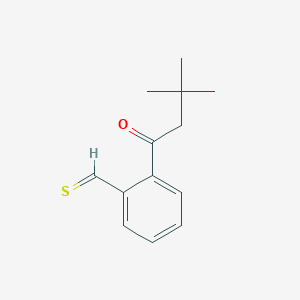

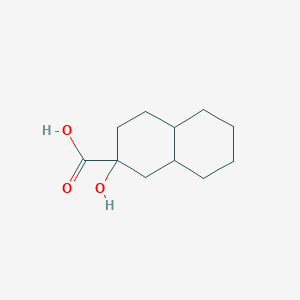
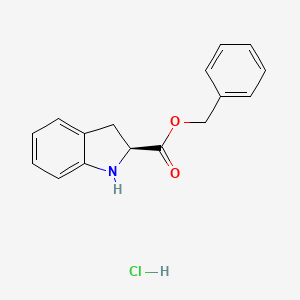
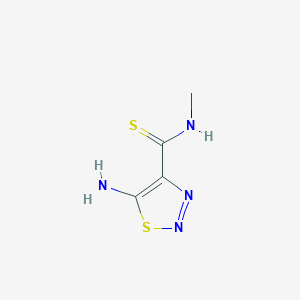
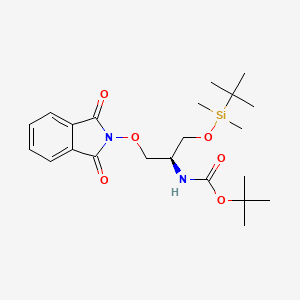

![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
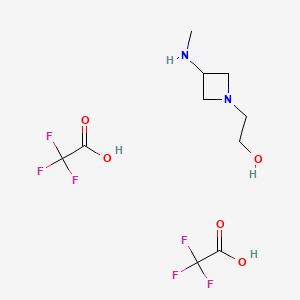
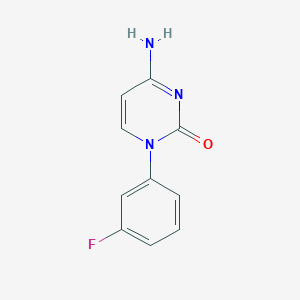
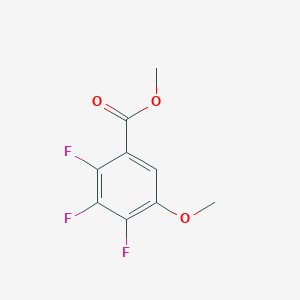
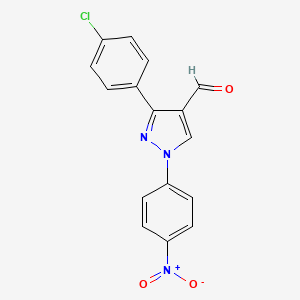
![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)
